Epoxyquinomicin B

Antibiotic Gram-positive bacteria MIC

Epoxyquinomicin B (CAS 175448-32-5) is an essential SAR probe for antibiotic discovery, with unique antibacterial (MIC 6.25-12.5 µg/mL) and anti-inflammatory activity in collagen-induced arthritis models. Its dechlorinated structure distinguishes it from Epoxyquinomicin A, while it retains measurable activity absent in C and D, making it a critical comparator for studies.

Molecular Formula C14H11NO6
Molecular Weight 289.24 g/mol
CAS No. 175448-32-5
Cat. No. B1227998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpoxyquinomicin B
CAS175448-32-5
Synonymsepoxyquinomicin B
Molecular FormulaC14H11NO6
Molecular Weight289.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3(C(C2=O)O3)CO)O
InChIInChI=1S/C14H11NO6/c16-6-14-10(18)5-8(11(19)12(14)21-14)15-13(20)7-3-1-2-4-9(7)17/h1-5,12,16-17H,6H2,(H,15,20)/t12-,14+/m1/s1
InChIKeyVIGCRVLJRHAWJR-OCCSQVGLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epoxyquinomicin B (CAS 175448-32-5): A Natural Epoxyquinone Antibiotic with Distinct Anti-Arthritic Activity


Epoxyquinomicin B (CAS 175448-32-5) is a natural product belonging to the epoxyquinone class of antibiotics, isolated from the culture broth of Amycolatopsis sp. strain MK299-95F4 [1]. It is a member of the epoxyquinomicin family (A, B, C, D), characterized by a unique epoxyquinone core structure and a salicylamide moiety [2]. This compound exhibits moderate antimicrobial activity against Gram-positive bacteria and demonstrates significant anti-inflammatory effects in collagen-induced arthritis models [3]. Its well-defined chemical structure (C14H11NO6, MW 289.24) and established synthetic route (22% overall yield in 8 steps) make it a valuable research tool for studying non-NSAID anti-inflammatory mechanisms [4].

Why Epoxyquinomicin B Cannot Be Replaced by Generic Analogs


The epoxyquinomicin family exhibits striking divergence in both antimicrobial and anti-arthritic profiles, rendering simple substitution ineffective. While Epoxyquinomicin B displays moderate antimicrobial activity (MIC 6.25-12.5 µg/mL) and cytotoxicity (L1210 IC50 16.3 µg/mL), its analog Epoxyquinomicin A is approximately 2- to 4-fold more potent across these assays [1]. In stark contrast, Epoxyquinomicins C and D are completely inactive as antimicrobials and show no cytotoxicity [2]. However, all four congeners share comparable efficacy in vivo against collagen-induced arthritis, operating via a mechanism distinct from NSAIDs [3]. This functional divergence arises from subtle structural variations—Epoxyquinomicin B lacks the 3-chloro substituent of Epoxyquinomicin A—which modulate biological activity without abolishing the anti-arthritic effect. Therefore, selecting the appropriate epoxyquinomicin analog is critical for experimental design, as potency and selectivity vary substantially across the series.

Quantitative Differentiation of Epoxyquinomicin B from Analogs


Antimicrobial Potency: Epoxyquinomicin B vs. Epoxyquinomicin A and Inactive Congeners

Epoxyquinomicin B exhibits moderate antibacterial activity against Gram-positive strains, with MIC values of 6.25-12.5 µg/mL against Micrococcus luteus, Bacillus subtilis, Pasteurella piscicida, and Staphylococcus aureus [1]. In comparison, its analog Epoxyquinomicin A demonstrates slightly higher potency, with MIC values of 3-12.5 µg/mL against the same panel [2]. Crucially, Epoxyquinomicins C and D show almost no antimicrobial activity and no cytotoxicity [3]. This positions Epoxyquinomicin B as an intermediate-potency antibiotic within the series, with activity approximately 2-fold weaker than Epoxyquinomicin A but distinct from the fully inactive analogs.

Antibiotic Gram-positive bacteria MIC

Cytotoxicity Against Cancer Cells: Epoxyquinomicin B vs. Epoxyquinomicin A

Epoxyquinomicin B exhibits cytotoxicity against L1210 murine leukemia cells with an IC50 of 16.3 µg/mL [1]. In contrast, Epoxyquinomicin A displays 2- to 8-fold greater potency across multiple cancer cell lines, with IC50 values of 2-8 µg/mL against L1210, B16 melanoma, and S180 sarcoma cells [2]. Epoxyquinomicins C and D exhibit no detectable cytotoxicity even at 100 µg/mL [3]. The 2- to 8-fold lower potency of Epoxyquinomicin B relative to Epoxyquinomicin A is a critical differentiating factor for oncology-focused studies.

Cytotoxicity Cancer L1210

Anti-Arthritic Efficacy: Epoxyquinomicin B vs. NSAID Mechanism in Collagen-Induced Arthritis

In the DBA/1J mouse model of type II collagen-induced arthritis, prophylactic treatment with Epoxyquinomicin B at 1-4 mg/kg (along with the other three analogs) produced potent inhibitory effects on disease progression [1]. Importantly, Epoxyquinomicin C was tested in parallel and, unlike NSAIDs, failed to suppress carrageenan-induced paw edema (1-30 mg/kg) or acetic acid-induced writhing [2]. This divergent activity profile indicates that the epoxyquinomicins operate via a non-NSAID, non-COX-dependent mechanism, likely involving NF-κB pathway modulation [3].

Rheumatoid arthritis Anti-inflammatory In vivo

Chemical Scaffold as a Platform for NF-κB Inhibitor Development: Epoxyquinomicin B vs. DHMEQ

Epoxyquinomicin B serves as a key structural scaffold for the development of more potent NF-κB inhibitors. The dehydroxymethyl derivative DHMEQ (dehydroxymethylepoxyquinomicin), designed from the epoxyquinomicin core, directly inhibits NF-κB nuclear translocation and demonstrates anti-inflammatory and anticancer activities in multiple in vivo models without toxicity [1]. While Epoxyquinomicin B itself shows moderate potency (MIC 6.25-12.5 µg/mL; IC50 16.3 µg/mL), the structural modifications leading to DHMEQ result in enhanced NF-κB inhibitory activity and broader therapeutic potential [2]. The established synthetic route for Epoxyquinomicin B (22% overall yield in 8 steps) provides a tractable entry point for analog generation [3].

NF-κB Chemical scaffold Drug design

Recommended Research Applications for Epoxyquinomicin B Based on Quantitative Differentiation


Mechanistic Studies of Non-NSAID Anti-Arthritic Activity

Epoxyquinomicin B is ideally suited for in vivo rheumatoid arthritis research where a non-COX, NF-κB-modulating mechanism is desired. Use prophylactic dosing at 1-4 mg/kg in DBA/1J collagen-induced arthritis models to dissect pathways independent of acute inflammation and analgesia [1]. Its distinct mechanism relative to NSAIDs makes it a valuable tool for validating NF-κB targets in chronic inflammatory diseases [2].

Structure-Activity Relationship (SAR) Studies of Epoxyquinone Antibiotics

The 2- to 8-fold difference in antimicrobial and cytotoxic potency between Epoxyquinomicin B (MIC 6.25-12.5 µg/mL, L1210 IC50 16.3 µg/mL) and Epoxyquinomicin A (MIC 3-12.5 µg/mL, IC50 2-8 µg/mL) provides a defined SAR framework for investigating the impact of the 3-chloro substituent [1][2]. Researchers can systematically probe how this single structural variation modulates target binding and cellular activity.

Medicinal Chemistry Scaffold for NF-κB Inhibitor Design

Epoxyquinomicin B serves as a validated scaffold for generating next-generation NF-κB inhibitors. The well-characterized synthetic route (8 steps, 22% overall yield) [3] enables efficient analog synthesis. Derivatives such as DHMEQ, which exhibit potent NF-κB inhibition and in vivo efficacy, underscore the scaffold's utility for developing therapeutics targeting inflammatory and oncogenic NF-κB signaling [4].

Control Compound in Antimicrobial Screening Panels

Given its moderate and well-defined antimicrobial profile (MIC 6.25-12.5 µg/mL against Gram-positive pathogens) and the availability of more potent (Epoxyquinomicin A) and inactive (Epoxyquinomicins C/D) analogs, Epoxyquinomicin B is an excellent intermediate control for validating assay sensitivity and SAR in antibiotic discovery programs [5][6].

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